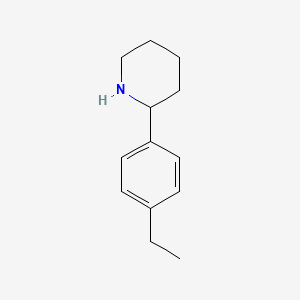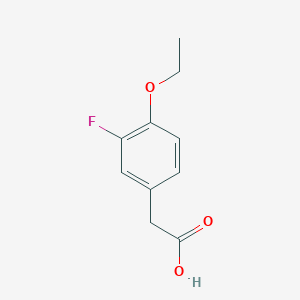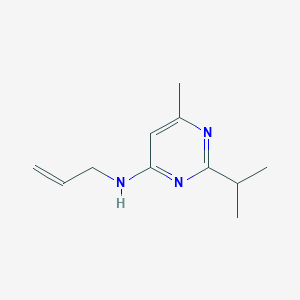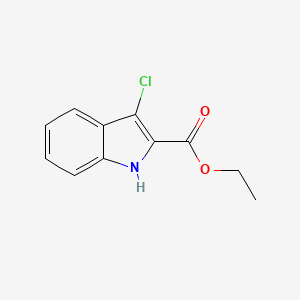
Methyl 7-iodoheptanoate
Overview
Description
Methyl 7-iodoheptanoate is a chemical compound with the molecular formula C8H15IO2 . It contains a total of 26 atoms, including 15 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Iodine atom .
Synthesis Analysis
A study on the synthesis of Methyl-7-iodoheptanoate was conducted . Previously, Methyl-7-iodoheptanoate was prepared from 7-chloroheptanoic acid, which was expensive and complicated . A new synthetic method was developed using dihydropyran as a starting material in a 5-step process . This new method is economical and produces a compound useful for preparing codlemone or its acetate, which can be used to develop pollution-free insecticides, and for preparing prostaglandin derivatives .Molecular Structure Analysis
The molecular structure of Methyl 7-iodoheptanoate is represented by the formula C8H15IO2 . The molecule has an average mass of 270.108 Da and a mono-isotopic mass of 270.011658 Da .Scientific Research Applications
Synthesis of Codlemone
Methyl 7-iodoheptanoate is an important compound in the synthesis of codlemone . Codlemone is the sex pheromone of the codling moth, which significantly harms apple trees . The use of this compound in the synthesis of codlemone can help in developing pollution-free insecticides .
Synthesis of Prostaglandin Derivatives
Methyl 7-iodoheptanoate is also used essentially in the synthesis of prostaglandin derivatives . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. They are involved in various processes such as inflammation and immunity .
Drug Discovery
Methyl 7-iodoheptanoate is used in various research applications, including drug discovery. It can serve as a building block in the synthesis of new drugs, contributing to the development of treatments for various diseases.
Chemical Synthesis
This compound is used in chemical synthesis. Its unique structure and reactivity make it a valuable tool in the creation of complex organic molecules.
Biological Imaging
Methyl 7-iodoheptanoate can be used in biological imaging. The iodine atom in the compound can serve as a radiopaque agent, making it useful in techniques such as X-ray crystallography and computed tomography.
Development of Economical Synthetic Methods
Research is being conducted to develop economical synthetic methods for Methyl 7-iodoheptanoate . This can lead to cost-effective production of the compound, making it more accessible for various applications .
Mechanism of Action
Target of Action
Methyl 7-iodoheptanoate is a significant compound used in the synthesis of codlemone , the sex pheromone of the codling moth . It also plays an essential role in the synthesis of prostaglandin derivatives .
Mode of Action
It is known to interact with its targets to produce codlemone and prostaglandin derivatives .
Biochemical Pathways
Methyl 7-iodoheptanoate is involved in the synthesis of codlemone and prostaglandin derivatives . Codlemone is a sex pheromone that significantly affects the behavior of the codling moth . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .
Pharmacokinetics
Result of Action
The result of Methyl 7-iodoheptanoate’s action is the production of codlemone and prostaglandin derivatives . Codlemone is used in the development of pollution-free insecticides , while prostaglandin derivatives have various physiological effects .
properties
IUPAC Name |
methyl 7-iodoheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIBXQHVKAAGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3133141.png)

![3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B3133146.png)
![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B3133153.png)
![2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine](/img/structure/B3133157.png)
![N-cyclohexyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3133161.png)
![2-(ethylsulfanyl)-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3133168.png)
![N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B3133169.png)
![(2-Fluoro-[1]naphthyl)-acetonitrile](/img/structure/B3133187.png)

